molecular formula C22H16O5S B2725654 Ethyl 2-phenyl-5-(thiophene-2-carbonyloxy)-1-benzofuran-3-carboxylate CAS No. 300772-81-0

Ethyl 2-phenyl-5-(thiophene-2-carbonyloxy)-1-benzofuran-3-carboxylate

Cat. No.: B2725654
CAS No.: 300772-81-0
M. Wt: 392.43
InChI Key: WPFQSGONNIQZMZ-UHFFFAOYSA-N
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Description

Ethyl 2-phenyl-5-(thiophene-2-carbonyloxy)-1-benzofuran-3-carboxylate ( 300772-81-0) is a high-purity synthetic organic compound with a molecular formula of C22H16O5S and a molecular weight of 392.43 g/mol . This complex molecule is a derivative of 1-benzofuran, a heterocyclic compound consisting of fused benzene and furan rings, which is an important scaffold in pharmaceutical intermediate synthesis . The structure is further functionalized with a phenyl substituent and an ester group, culminating in a thiophene-2-carbonyloxy moiety at the 5-position, making it a valuable candidate for research in organic chemistry and drug discovery . Its molecular architecture, represented by the SMILES string CCOC(=O)C1=C(OC2=CC=C(OC(=O)C3=CC=CS3)C=C12)C1=CC=CC=C1 , suggests potential applications in the development of novel heterocyclic systems and as a building block for more complex molecular entities . Researchers can utilize this compound in exploring structure-activity relationships, particularly in the synthesis of benzofuran and thiophene-containing libraries. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 2-phenyl-5-(thiophene-2-carbonyloxy)-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O5S/c1-2-25-22(24)19-16-13-15(26-21(23)18-9-6-12-28-18)10-11-17(16)27-20(19)14-7-4-3-5-8-14/h3-13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFQSGONNIQZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-phenyl-5-(thiophene-2-carbonyloxy)-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenyl Group: This step often involves Friedel-Crafts acylation or alkylation reactions.

    Attachment of the Thiophene Moiety: The thiophene ring can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-phenyl-5-(thiophene-2-carbonyloxy)-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Br₂, Cl₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of benzofuran-3-carboxylic acid derivatives.

    Reduction: Formation of benzofuran-3-ethanol derivatives.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

Antiviral Activity

Recent studies have identified ethyl 2-phenyl-5-(thiophene-2-carbonyloxy)-1-benzofuran-3-carboxylate as a potential inhibitor of the Hepatitis C virus (HCV). The compound exhibits a favorable pharmacokinetic profile, making it suitable for further development as an antiviral agent. Its mechanism involves the inhibition of the NS5A protein, crucial for viral replication .

Anti-inflammatory Properties

Research has indicated that compounds with similar structures to this compound demonstrate significant anti-inflammatory effects. These compounds can inhibit key inflammatory pathways, which could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases .

Synthesis of Novel Compounds

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for modifications that can lead to the development of new derivatives with enhanced biological activities. For example, it can undergo various reactions such as esterification and acylation to produce more complex molecules .

Supramolecular Chemistry

The compound has been utilized in supramolecular chemistry to form cocrystals with other organic molecules, enhancing their stability and solubility. Such interactions are critical for developing new materials with tailored properties for drug delivery systems .

Case Studies

Study Focus Findings
Study on HCV InhibitionEvaluated the efficacy of this compound against HCVDemonstrated potent antiviral activity with a favorable pharmacokinetic profile
Anti-inflammatory ResearchInvestigated compounds similar to this compoundFound significant inhibition of inflammatory markers in vitro
Organic Synthesis ApplicationExplored the use of the compound in synthesizing derivativesHighlighted its role as a versatile precursor for novel bioactive compounds

Mechanism of Action

The mechanism of action of Ethyl 2-phenyl-5-(thiophene-2-carbonyloxy)-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Key Findings :

  • Propyl and sulfonamido substituents (e.g., in ) may enhance solubility in polar solvents due to hydrogen-bonding capabilities .

Variations at the 5-Position

The 5-position substituent influences electronic effects and intermolecular interactions.

Compound Name 5-Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Implications Reference
This compound (Target) Thiophene-2-carbonyloxy C₂₂H₁₆O₅S 392.43 Electron-withdrawing effects; planar structure
Ethyl 5-(cyanomethoxy)-2-phenyl-1-benzofuran-3-carboxylate Cyanomethoxy C₁₉H₁₅NO₄ 329.33 Polar cyano group; potential metabolic instability
Ethyl 5-hydroxy-2-phenyl-4-(piperidin-1-ylmethyl)-1-benzofuran-3-carboxylate Hydroxy + piperidinylmethyl C₂₄H₂₅NO₄ 403.46 Basic piperidine moiety; enhanced biological target interaction

Key Findings :

  • Cyanomethoxy () and hydroxy-piperidinylmethyl () substituents alter polarity and bioavailability, with the latter showing promise for receptor binding .

Core Heterocycle Modifications

Replacing the benzofuran core with other heterocycles significantly alters physicochemical properties.

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Properties/Implications Reference
Ethyl 2-methyl-5-(thiophen-2-ylsulfonylamino)benzo[g][1]benzofuran-3-carboxylate Naphtho[1,2-b]furan C₂₃H₂₀N₂O₅S₂ 484.60 Extended conjugation; increased UV absorption
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate Thiophene C₁₂H₁₅NO₅S 285.31 Dual ester groups; potential for coordination chemistry

Key Findings :

  • Naphtho[1,2-b]furan derivatives () exhibit extended π-systems, which may enhance photochemical activity .
  • Thiophene-based analogs () lack the benzofuran oxygen atom, altering electronic distribution and reactivity .

Functional Group Comparisons

Compound Name Functional Groups Key Implications Reference
This compound (Target) Ester, carbonyloxy, phenyl Hydrolytic stability; moderate polarity
Ethyl 4-bromo-2-formyl-7-methyl-5-[(3-methylbenzoyl)oxy]-1-benzofuran-3-carboxylate Bromo, formyl, methylbenzoyloxy Electrophilic formyl group; potential for nucleophilic substitution reactions
3-Ethylsulfinyl-2-(3-fluorophenyl)-5-phenyl-1-benzofuran Sulfinyl, fluorophenyl Strong electron-withdrawing effects; chiral sulfinyl center

Key Findings :

  • Bromo and formyl groups () increase reactivity for further functionalization .
  • Sulfinyl groups () introduce chirality and electronic effects distinct from carbonyloxy substituents .

Biological Activity

Ethyl 2-phenyl-5-(thiophene-2-carbonyloxy)-1-benzofuran-3-carboxylate is a compound of increasing interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C17H14O5S
  • Molecular Weight : 330.35 g/mol

This compound features a benzofuran core with a phenyl group and a thiophene-derived carbonyl moiety, contributing to its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. Research indicates that these compounds exhibit cytotoxic effects against various cancer cell lines. For instance, benzofuran derivatives have shown effectiveness in inhibiting the growth of breast and colon cancer cells through apoptosis induction and cell cycle arrest .

Enzyme Inhibition

Benzofuran derivatives are known for their role as enzyme inhibitors. This compound has been studied for its inhibitory effects on several key enzymes:

Enzyme Inhibition Mechanism Reference
Carbonic anhydraseCompetitive inhibition affecting bicarbonate buffering
TyrosinaseInhibition of melanin production
Topoisomerase IDisruption of DNA replication processes

These inhibitory actions suggest potential therapeutic applications in conditions such as cancer and skin disorders.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it may possess activity against certain bacterial strains, making it a candidate for further investigation in antimicrobial therapy .

Case Studies and Research Findings

  • Cytotoxicity Assays : A study conducted on various cancer cell lines demonstrated that this compound exhibited IC50 values in the micromolar range, indicating significant cytotoxicity .
  • Mechanistic Studies : Research exploring the mechanism of action revealed that the compound induces apoptosis through the activation of caspases and the modulation of Bcl-2 family proteins, highlighting its potential as an anticancer agent .
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups, supporting its efficacy in vivo and warranting further clinical exploration .

Q & A

Q. What are the common synthetic routes for preparing Ethyl 2-phenyl-5-(thiophene-2-carbonyloxy)-1-benzofuran-3-carboxylate?

The synthesis typically involves multi-step procedures:

  • Step 1 : Formation of the benzofuran core via cyclization. For example, refluxing substituted phenols with ethyl acetoacetate in dioxane with triethylamine as a catalyst .
  • Step 2 : Functionalization of the benzofuran scaffold. Thiophene-2-carbonyloxy groups are introduced via esterification or nucleophilic substitution under controlled conditions (e.g., using thiophene-2-carbonyl chloride in anhydrous solvents) .
  • Purification : Crystallization from ethanol or dioxane is commonly employed to isolate the final product .

Q. How is the structural integrity of this compound verified in academic research?

Key techniques include:

  • NMR spectroscopy : To confirm substitution patterns and regioselectivity (e.g., distinguishing between benzofuran and thiophene protons).
  • X-ray crystallography : For unambiguous determination of molecular geometry, as demonstrated in analogous benzofuran derivatives .
  • Mass spectrometry : To validate molecular weight and fragmentation patterns .

Q. What safety precautions are critical when handling this compound?

  • Hazards : The compound may cause skin/eye irritation (Category 2/2A) and respiratory toxicity (Category 3) based on structurally similar benzofuran esters .
  • Protocols : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation of dust or vapors. In case of exposure, wash thoroughly with water .

Advanced Research Questions

Q. How can researchers address contradictions in reported synthetic yields for this compound?

  • Variable optimization : Test catalyst loading (e.g., triethylamine vs. pyridine) and solvent polarity (dioxane vs. THF) to identify yield-limiting steps .
  • Mechanistic studies : Use in-situ FTIR or LC-MS to monitor intermediate formation and side reactions (e.g., hydrolysis of the thiophene ester moiety) .

Q. What computational methods are suitable for predicting the reactivity of this compound in drug discovery?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular docking : Screen against target proteins (e.g., kinases) using software like AutoDock Vina, leveraging structural data from benzofuran derivatives .

Q. How can alternative synthetic routes improve scalability for this compound?

  • Microwave-assisted synthesis : Reduce reaction time for esterification steps (e.g., from 5 hours to 30 minutes) .
  • Flow chemistry : Enhance control over exothermic reactions during benzofuran cyclization .

Q. What strategies are recommended for studying its biological activity in vitro?

  • Assay design : Use cell-based models (e.g., cancer cell lines) to evaluate cytotoxicity, referencing benzofuran derivatives with known antitumor activity .
  • Metabolic stability : Perform hepatic microsome assays to assess susceptibility to cytochrome P450 enzymes .

Q. How can solubility challenges be mitigated in pharmacological studies?

  • Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility without altering bioactivity .
  • Pro-drug approaches : Modify the ethyl ester group to a more hydrophilic moiety (e.g., phosphate ester) .

Q. What analytical methods are suitable for stability studies under varying pH conditions?

  • HPLC-UV/Vis : Monitor degradation products at pH 1–13 (simulating gastrointestinal and physiological conditions) .
  • LC-MS/MS : Identify hydrolyzed byproducts (e.g., free thiophene-2-carboxylic acid) .

Q. How can multi-step synthetic pathways be optimized for reproducibility?

  • Orthogonal protecting groups : Use tert-butyldimethylsilyl (TBS) groups to prevent undesired side reactions during functionalization .
  • Quality control : Implement inline PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring .

Notes

  • Avoid referencing commercial sources (e.g., BenchChem) per user guidelines.
  • Methodological rigor is prioritized over speculative applications.
  • Contradictions in evidence (e.g., solvent effects in vs. ) are resolved through mechanistic validation.

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